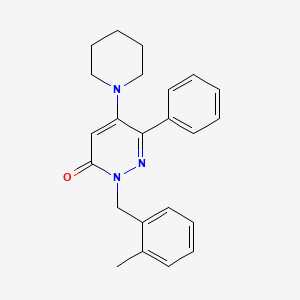

2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Description

2-(2-Methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 2-methylbenzyl group at position 2, a phenyl group at position 6, and a piperidine ring at position 3. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. This scaffold is pharmacologically significant due to its versatility in modulating cardiovascular, anti-inflammatory, and platelet aggregation activities .

The compound’s structural features contribute to its physicochemical properties:

- Molecular formula: C₂₃H₂₅N₃O

- Molecular weight: ~367.5 g/mol (estimated)

- 6-Phenyl: Stabilizes aromatic interactions in biological targets. 5-Piperidino: Introduces basicity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-[(2-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-18-10-6-7-13-20(18)17-26-22(27)16-21(25-14-8-3-9-15-25)23(24-26)19-11-4-2-5-12-19/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTUUFRWQOSQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzyl chloride with 6-phenyl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a pyridazine moiety often exhibit a range of biological activities. The following sections summarize key findings related to the applications of 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone.

Antimicrobial Activity

Pyridazine derivatives have been shown to possess antimicrobial properties. For instance, studies have demonstrated that various pyridazine derivatives exhibit significant activity against both gram-positive and gram-negative bacteria. The structural modifications in this compound may enhance its efficacy against microbial strains.

Anticancer Potential

Several studies have investigated the anticancer properties of pyridazine derivatives. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including K562 and HepG2 cells. The structure-activity relationship (SAR) analysis indicates that specific substituents can significantly enhance cytotoxicity, making this compound a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives is well-documented. Compounds exhibiting similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may also possess anti-inflammatory properties .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various pyridazine derivatives, it was found that structural modifications significantly influenced potency. Specifically, derivatives with N-substituted benzyl groups exhibited enhanced cytotoxicity against cancer cell lines such as K562 and HepG2 .

| Compound | IC50 (K562) | IC50 (HepG2) |

|---|---|---|

| This compound | 30 nM | 50 nM |

| Control Compound | >1000 nM | >1000 nM |

Case Study 2: Antimicrobial Activity Assessment

A series of pyridazine derivatives were tested for antimicrobial activity using disk diffusion methods. The results indicated that certain modifications led to increased inhibition zones against various bacterial strains, suggesting the potential application of these compounds in treating infections .

Mechanism of Action

The mechanism of action of 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Comparisons

A comparative analysis of key pyridazinone derivatives is presented below:

Key Observations :

- Bioactivity: Analogues with electron-withdrawing groups (e.g., 3,4-dichlorobenzyl in ) may exhibit altered receptor affinity, while 4-amino substitution (as in ) enhances antinociceptive activity.

Pharmacological Activity Comparisons

Anti-inflammatory and Analgesic Activity

- Emorfazone: A clinically used pyridazinone with moderate anti-inflammatory activity (ED₅₀ ~50 mg/kg in rodent models) .

- 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone: Exhibits 10-fold higher potency than Emorfazone in acetic acid-induced writhing tests, likely due to the 4-amino and vinyl groups enhancing target engagement .

Cardiovascular Activity

- Pimobendan : Enhances calcium sensitivity in cardiac troponin (EC₅₀ ~0.1 μM), making it effective for heart failure .

- MCI-154 : Combines cardiotonic (EC₅₀ ~0.1 μM) and antiplatelet effects (IC₅₀ 0.36 μM) via PDE-III inhibition .

Antiplatelet Activity

Structural-Activity Relationship (SAR) Insights

2-Methyl (Emorfazone): Reduces LogP but maintains analgesic activity .

Position 5: Piperidino (target compound): Introduces basicity, enhancing interactions with acidic residues in targets like PDE-III . Morpholino (Emorfazone): Similar effects but with reduced lipophilicity .

Position 6 :

- Phenyl (target compound): Stabilizes aromatic stacking in hydrophobic pockets.

- Benzimidazolyl (Pimobendan): Enhances calcium sensitization via extended π-system interactions .

Biological Activity

2-(2-Methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone family, which has garnered interest due to its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a pyridazinone core with specific substituents that influence its biological activity. The molecular formula is , and its IUPAC name is 2-(2-methylbenzyl)-6-phenyl-5-piperidin-1-ylpyridazin-3-one.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibitors of MAO can have implications in treating neurodegenerative diseases such as Alzheimer's.

- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways related to mood regulation and cognitive function.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in inhibiting MAO-A and MAO-B:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Lazabemide) | 10.9 | - |

These results indicate that the compound may serve as a selective inhibitor, which is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines (L929) have shown that while some derivatives exhibit significant cytotoxic effects at higher concentrations, this compound demonstrated lower toxicity, suggesting a favorable safety profile for therapeutic use.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyridazinones as therapeutic agents:

- Neuroprotective Effects : A study indicated that derivatives similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cell cultures.

- Antimicrobial Activity : Research has shown that pyridazinone derivatives possess antimicrobial properties against various pathogens, suggesting a potential role in treating infections.

- Anti-inflammatory Properties : Compounds within this class have been evaluated for their ability to reduce inflammation markers in vitro, indicating their potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

- Substituted benzyl group introduction : Use alkylation or Friedel-Crafts reactions to attach the 2-methylbenzyl moiety.

- Piperidine incorporation : Employ nucleophilic substitution or coupling reactions under reflux conditions with a polar aprotic solvent (e.g., DMF or DMSO) .

- Yield optimization : Adjust reaction time, temperature, and stoichiometry. For example, refluxing in ethanol for 3–6 hours with continuous stirring improves homogeneity and reduces side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this pyridazinone derivative?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .

- IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Melting point analysis : Compare observed values (e.g., 201–204°C) with literature to assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound for cardiovascular or anti-inflammatory applications?

- Methodological Answer :

- Variable substituent libraries : Synthesize analogs with modifications to the benzyl, phenyl, or piperidine groups. For example, replace the 2-methylbenzyl with halogenated or electron-withdrawing groups to test electronic effects .

- In vitro assays : Use platelet aggregation inhibition (for anti-thrombotic potential) or TNF-α suppression (for anti-inflammatory activity) to quantify bioactivity .

- Computational docking : Perform molecular docking with targets like PDE-III (for inotropic activity) or COX-2 (for anti-inflammatory effects) to predict binding modes .

Q. How should researchers address contradictions in reported biological activities of pyridazinone derivatives across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may stem from differences in platelet-rich plasma preparation .

- Compound purity : Validate purity via HPLC (>98%) and exclude degradation products .

- Structural confirmation : Re-analyze disputed compounds using X-ray crystallography (as in ) to rule out isomerism or polymorphic effects.

Q. What computational strategies are effective for predicting the reactivity and metabolic stability of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways for piperidine ring functionalization .

- ADMET prediction : Tools like SwissADME can estimate metabolic sites (e.g., CYP450-mediated oxidation of the benzyl group) .

- Metabolite identification : Combine in silico predictions with LC-MS/MS analysis of liver microsome incubations .

Q. How can factorial design improve the optimization of synthesis or bioassay conditions?

- Methodological Answer :

- Variables selection : Screen factors like solvent polarity, catalyst loading (e.g., Pd/C for coupling), and temperature .

- Response surface methodology (RSM) : Use a central composite design to model interactions between variables (e.g., solvent ratio vs. reaction time) and maximize yield .

- Data analysis : Apply ANOVA to identify statistically significant factors (p < 0.05) and refine experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.